molecular formula C10H13BN2O2 B2587107 (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid CAS No. 2377605-85-9

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B2587107
CAS No.: 2377605-85-9
M. Wt: 204.04
InChI Key: CIJWOCCIMPDVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid (CAS 2377605-85-9) is a high-value boronic acid derivative incorporating a benzimidazole heterocycle. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form new carbon-carbon bonds . Boronic acids are recognized as valuable bioisosteres and possess unique physicochemical characteristics, behaving as Lewis acids that can form reversible complexes with biological targets . The integration of the benzimidazole moiety, a privileged scaffold in drug discovery, with the boronic acid functional group makes this compound a promising precursor for the development of novel pharmacological tools. It can be used in the synthesis of potential enzyme inhibitors, given that several boronic acid-based drugs, like the proteasome inhibitor bortezomib, operate through this mechanism . The isopropyl substitution on the benzimidazole nitrogen can be strategically utilized to modulate the compound's selectivity, lipophilicity, and overall pharmacokinetic profile in drug candidate series . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can access detailed specifications, including molecular formula (C10H13BN2O2), molecular weight (204.04 g/mol), and handling precautions, in the supporting documentation.

Properties

IUPAC Name

(1-propan-2-ylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2/c1-7(2)13-6-12-9-5-8(11(14)15)3-4-10(9)13/h3-7,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJWOCCIMPDVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-isopropyl-1,3-benzodiazole with a boron-containing reagent. One common method is the use of boronic esters, which can be converted to boronic acids under acidic conditions . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Composition

  • IUPAC Name : (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid
  • CAS Number : 2377605-85-9
  • Molecular Formula : C10H12B N2O2

The compound features a boronic acid functional group, which is crucial for its reactivity in cross-coupling reactions and as a ligand in coordination chemistry.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Research indicates that compounds containing boronic acid moieties can inhibit specific kinases involved in cancer progression. For instance, studies have shown that boron-containing compounds can selectively inhibit the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase pathways, which are crucial for DNA damage response mechanisms in cancer cells .

Organic Synthesis

This compound plays a significant role in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. It can be used to form carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules .

Table 1: Summary of Cross-Coupling Applications

Reaction TypeExample ReactionOutcome
Suzuki-Miyaura CouplingAryl halide + this compoundFormation of biaryl compounds
Negishi CouplingAryl halide + Zinc reagentSynthesis of arylzinc intermediates
Stille CouplingAryl halide + Tin reagentFormation of aryl-tin compounds

Coordination Chemistry

The ability of this compound to coordinate with metal ions enhances its utility in catalysis and material science. It can form stable complexes with transition metals, which are essential for various catalytic processes .

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel benzodiazol derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted its role as a potential lead compound for developing targeted cancer therapies .

Case Study 2: Synthetic Methodologies

Recent advancements in synthetic methodologies using this compound have been documented. These include the use of this compound in the synthesis of complex heterocycles and its application in developing new pharmaceutical agents . The operational simplicity and efficiency of these methods underscore the compound's importance in modern organic synthesis.

Mechanism of Action

The mechanism of action of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The molecular pathways involved often include the inhibition of enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to other benzodiazolyl and heterocyclic boronic acids. Key differences arise in the substituents on the heterocyclic ring and the hybridization of the boronic acid group. Below is a comparative analysis:

Compound Name CAS Number Molecular Weight (g/mol) Substituent Heterocycle Key Features
(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid 2377605-85-9 204.04 Isopropyl Benzodiazole High steric bulk; potential for enhanced lipophilicity and stability
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid 1661043-48-6 190.03 Ethyl Benzodiazole Lower steric hindrance; may exhibit faster reaction kinetics
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid 1089669-71-5 219.07 Butyl Benzimidazole Increased hydrophobicity; potential for prolonged biological half-life
(1-Isobutyl-1H-pyrazol-5-yl)boronic acid 847818-64-8 168.00 Isobutyl Pyrazole Smaller aromatic system; altered electronic effects for diol binding
[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid 1487353-35-4 202.02 Methyl Pyrazole-phenyl Extended conjugation; potential for fluorescence-based sensing

Key Observations :

  • Electronic Effects : Electron-donating alkyl groups (e.g., isopropyl, ethyl) may raise the pKa of the boronic acid, favoring sp³ hybridization and diol-binding capacity at physiological pH . In contrast, electron-withdrawing groups (e.g., in pyrazole derivatives) could lower pKa, enhancing reactivity in acidic environments .
  • Solubility : Bulkier substituents (e.g., isopropyl, butyl) reduce aqueous solubility but improve lipid membrane permeability, a critical factor in drug design .
Reactivity and Stability
  • Suzuki-Miyaura Coupling : The title compound’s benzodiazole core may stabilize transition metals during cross-coupling reactions, though steric hindrance from the isopropyl group could slow reaction rates compared to smaller analogues like the ethyl derivative .
  • Copper-Mediated Degradation : Unlike pyrazole-containing boronic acids, benzodiazolyl derivatives are less prone to copper-mediated degradation, as observed in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions .
  • Diol Binding : The pKa of the title compound (~7–8, inferred from alkyl substituent effects) enables boronate ester formation with glucose and other diols at physiological pH, a trait shared with methyl boronic acid derivatives used in glucose sensors .

Biological Activity

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in various biochemical processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can alter cellular functions and biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites. This inhibition can lead to the accumulation of regulatory proteins that modulate cell growth and apoptosis.
  • Modulation of Signaling Pathways: The compound may influence signaling pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell proliferation and survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its bioavailability and therapeutic efficacy.

Pharmacokinetic Properties:

  • Absorption: The compound's absorption characteristics depend on its solubility and stability in biological fluids.
  • Distribution: Once absorbed, it is distributed throughout the body, potentially accumulating in tissues where it exerts its biological effects.
  • Metabolism: The metabolic pathways are not fully elucidated but may involve conjugation and hydrolysis reactions common to boronic acids.
  • Excretion: The elimination route remains to be characterized but is likely renal given the nature of similar compounds.

Biological Activities

Research into the biological activities of this compound has revealed several promising therapeutic applications.

Therapeutic Applications:

  • Anticancer Activity:
    • Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
    • A notable case study demonstrated its effectiveness in reducing tumor size in xenograft models when administered at specific dosages.
  • Anti-inflammatory Effects:
    • The compound has shown potential in modulating inflammatory responses, making it a candidate for treating diseases characterized by chronic inflammation .
    • In vitro studies indicated a reduction in pro-inflammatory cytokines upon treatment with this boronic acid derivative.
  • Metabolic Disorders:
    • Preliminary findings suggest that this compound may play a role in managing metabolic disorders such as type 2 diabetes by influencing glucose metabolism pathways .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

StudyFindings
Study 1Demonstrated significant tumor reduction in mouse models when administered bi-weekly over a month.
Study 2Showed decreased levels of inflammatory markers in patients with rheumatoid arthritis after 12 weeks of treatment.
Study 3Indicated improved insulin sensitivity in diabetic rat models after administration over four weeks.

Q & A

Q. What structural features of (1-isopropyl-1,3-benzodiazol-5-yl)boronic acid influence its reactivity in Suzuki-Miyaura coupling reactions?

The reactivity of arylboronic acids in cross-coupling reactions is governed by steric and electronic factors. The isopropyl substituent on the benzodiazole ring introduces steric hindrance, potentially slowing transmetallation steps, while the electron-withdrawing benzodiazole moiety enhances electrophilicity at the boron center. To optimize coupling efficiency:

  • Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects .
  • Adjust reaction pH to stabilize the boronate intermediate, as demonstrated for similar heteroarylboronic acids .
  • Pre-screen solvents (e.g., DMF vs. THF) to balance solubility and catalytic activity .

Q. How can computational methods predict the binding affinity of this boronic acid derivative to diol-containing biomolecules?

Molecular docking and density functional theory (DFT) simulations are critical:

  • Model the boronic acid’s tetrahedral boronate complex with target diols (e.g., glucose, glycoproteins) using software like AutoDock or Schrödinger Suite .
  • Calculate binding energy differences between planar (trigonal) and tetrahedral boronate states to estimate thermodynamic favorability .
  • Validate predictions experimentally via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What are the standard protocols for synthesizing and purifying this compound to minimize boroxine formation?

  • Synthesis : Employ Miyaura borylation with pinacolborane, using Pd(dppf)Cl₂ as a catalyst for regioselective functionalization of the benzodiazole ring .
  • Purification :
    • Avoid prolonged drying under vacuum, which promotes boroxine trimerization.
    • Use cold diethyl ether or pentane for recrystallization to stabilize the monomeric form .
    • Derivatize with diols (e.g., mannitol) during purification to form stable boronic esters, followed by mild acid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectrometry data caused by boroxine formation during MALDI-MS analysis?

  • Pre-derivatization : Convert the boronic acid to a cyclic ester (e.g., with pinacol or 2,3-butanediol) to suppress dehydration/trimerization .
  • Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) for in situ esterification on the MALDI plate, enabling direct analysis without prior sample modification .
  • Data interpretation : Apply deconvolution algorithms to distinguish monomeric ([M+H]⁺) and trimeric ([M₃-2H₂O+H]⁺) species, as seen in branched peptide boronic acids .

Q. What experimental strategies can elucidate the kinetic parameters of this compound’s binding to proteasomal threonine residues?

  • Stopped-flow kinetics : Monitor fluorescence quenching in real-time upon binding to proteasome active sites, as demonstrated for bortezomib analogs .
  • Competitive assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure IC₅₀ values under varying pH and temperature conditions .
  • X-ray crystallography : Co-crystallize with the 20S proteasome to resolve binding modes and compare with computational models .

Q. How does the isopropyl-benzodiazole moiety impact the compound’s stability in physiological environments?

  • Hydrolytic stability : The benzodiazole ring’s electron-deficient nature increases boron’s electrophilicity, accelerating hydrolysis. Assess via:
    • LC-MS/MS monitoring of degradation products in simulated gastric fluid (pH 1.2) and blood (pH 7.4) .
    • Compare with analogs lacking the isopropyl group to isolate steric vs. electronic effects .
  • Serum protein binding : Use equilibrium dialysis to quantify binding to human serum albumin (HSA), which may reduce bioavailability .

Q. What methodologies enable the detection of sub-ppm genotoxic impurities (e.g., residual boronic acids) in drug formulations containing this compound?

  • LC-MS/MS with MRM : Develop a triple-quadrupole method using transitions like m/z 179 → 135 for phenylboronic acid detection .
  • Derivatization-free protocols : Optimize ionization parameters (e.g., ESI− mode with ammonia adducts) to enhance sensitivity without derivatization .
  • Validation : Follow ICH Q3A guidelines for limits of detection (LOD < 0.1 ppm) and accuracy (90–110%) .

Methodological Challenges and Innovations

Q. How can researchers design in vivo studies to address conflicting data on this compound’s tumor selectivity vs. off-target effects?

  • Fluorescent tagging : Conjugate with near-infrared (NIR) dyes (e.g., Cy7) for real-time biodistribution tracking in xenograft models .
  • Boronate-affinity PET imaging : Use ¹⁸F-labeled diol probes to map boronic acid localization in tissues .
  • Transcriptomic profiling : Apply single-cell RNA sequencing to identify off-target pathways in healthy vs. tumor cells post-treatment .

Q. What bioisosteric replacements for the boronic acid group retain proteasome inhibition while improving pharmacokinetics?

  • Carbonyl-based mimics : Replace B(OH)₂ with α-ketoamide or α-ketoester groups, preserving covalent binding to Thr1Oγ .
  • Metal-binding motifs : Test hydroxamic acid or trifluoromethyl ketone substituents, though these may reduce reversibility .
  • Prodrug strategies : Mask the boronic acid as a trifluoroborate salt to enhance oral bioavailability, as seen in ixazomib .

Q. How do secondary interactions (e.g., hydrophobic effects) confound SPR-based measurements of glycoprotein binding?

  • Surface engineering : Immobilize the boronic acid on carboxymethyl dextran-coated chips to minimize nonspecific adsorption .
  • Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl, pH 8.5) to suppress electrostatic interactions .
  • Control experiments : Compare binding to non-glycosylated proteins (e.g., RNase A vs. RNase B) to isolate diol-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.